molecular formula C13H11ClN4S2 B2585129 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride CAS No. 1216751-98-2

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride

Cat. No.: B2585129
CAS No.: 1216751-98-2
M. Wt: 322.83
InChI Key: VEOGBBLQKZZMCB-UHFFFAOYSA-N
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Description

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are largely determined by its imidazole and thiazole moieties. Imidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imidazole derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with various aldehydes and ketones in the presence of catalysts such as FeCl3 or Cu(OAc)2 . The reaction conditions often include refluxing in solvents like 1,4-dioxane or acetic acid .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as catalyst-free reactions in aqueous media, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride stands out due to its dual functionality, combining the properties of both benzimidazole and thiazole moieties. This unique structure enhances its biological activity and makes it a promising candidate for drug development .

Biological Activity

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features imidazole and thiazole rings, which are known for their roles in various pharmacological applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H10N4S2\text{C}_{13}\text{H}_{10}\text{N}_{4}\text{S}_{2}

This structure includes:

  • Imidazole Ring : Contributes to the compound's ability to interact with biological targets.
  • Thiazole Ring : Enhances the pharmacological profile by providing additional sites for interaction.

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antitumor properties. For instance:

  • Cell Lines Tested : The compound demonstrated notable activity against HeLa cells (human cervical cancer) but limited activity against HepG2 cells (liver cancer) .
  • Mechanism of Action : The antitumor effects are primarily attributed to the inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent:

  • In Vitro Studies : The compound exhibited inhibitory effects against various bacterial strains, indicating its potential for development as an antibiotic .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. Research has highlighted several key points regarding its SAR:

  • Substituents on the Imidazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Thiazole Modifications : Alterations in thiazole derivatives have been linked to improved potency against specific cancer cell lines .

Study 1: Antitumor Efficacy

A study evaluated a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives, including the target compound. The findings revealed:

CompoundCell LineIC50 (µM)Remarks
Compound AHeLa5.3Significant inhibition of EGFR
Compound BHepG220.1Minimal activity observed

These results suggest that modifications to the compound can lead to varied antitumor effects depending on the target cell line .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

This study indicates that the compound has potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S2.ClH/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9;/h1-7H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOGBBLQKZZMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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